molecular formula C18H16N4O2 B2722638 1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea CAS No. 1396767-66-0

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea

Cat. No. B2722638
CAS RN: 1396767-66-0
M. Wt: 320.352
InChI Key: BVDPYPOPIFMTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a type of urea derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

1-(2-Phenoxypyrimidin-5-yl)-3-(p-tolyl)urea, referred to as AKF-D52 in a study, has been identified as a potent inducer of apoptosis in non-small cell lung cancer cells through both caspase-dependent and caspase-independent pathways. The study highlighted that AKF-D52 triggers apoptosis via death-inducing signaling complex clustering and mitochondrial-dependent signaling. Additionally, AKF-D52 was found to induce cytoprotective autophagy, with pre-treatment using an autophagy inhibitor enhancing its apoptotic effects. The compound's pro-apoptotic and autophagic activities were further linked to reactive oxygen species (ROS) production in cancer cells, with antioxidant intervention diminishing the compound's efficacy. This evidence positions AKF-D52 as a potential therapeutic agent for lung cancer treatment, supported by its tumor growth suppression in xenograft mouse models (Gil et al., 2021).

Neuropeptide Y5 Receptor Antagonism

In a different study, a trisubstituted phenyl urea derivative, distinct but structurally related to this compound, was optimized for in vitro potency against the neuropeptide Y5 receptor, showcasing the versatility of phenyl urea derivatives in targeting receptor-mediated pathways. This optimization was achieved by modifying various molecular segments, leading to compounds with potent antagonistic activity against the receptor, as confirmed through cellular assays. This research underlines the potential of phenyl urea derivatives in developing novel therapeutics for conditions modulated by the neuropeptide Y5 receptor (Fotsch et al., 2001).

Novel Nucleobase Design

Another study ventured into the synthesis of a novel nucleobase, aiming to enhance the stability of triplex structures in DNA without compromising base recognition capabilities. Though not directly mentioning this compound, this research highlights the broader scientific interest in modifying pyrimidine structures for advanced molecular biology applications, suggesting potential areas where similar compounds could be explored (Ito et al., 2016).

properties

IUPAC Name

1-(4-methylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-13-7-9-14(10-8-13)21-17(23)22-15-11-19-18(20-12-15)24-16-5-3-2-4-6-16/h2-12H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDPYPOPIFMTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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